molecular formula C19H13FN2O3S B11460897 7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11460897
M. Wt: 368.4 g/mol
InChI Key: UIIJQPBHBMYIBT-UHFFFAOYSA-N
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Description

7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and thiazolopyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and fluorophenyl thiazolopyridinones. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiazolopyridinone core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

    Coupling Reactions: Coupling of benzodioxole derivatives with the thiazolopyridinone core.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties to achieve desired chemical properties.

    Substitution: Replacement of functional groups with other substituents to modify the compound’s characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its fluorophenyl group can be used for imaging and tracking within biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Participation in biochemical pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The uniqueness of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for use in imaging and medicinal applications.

Properties

Molecular Formula

C19H13FN2O3S

Molecular Weight

368.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H13FN2O3S/c20-12-3-1-2-11(6-12)17-18-19(26-22-17)13(8-16(23)21-18)10-4-5-14-15(7-10)25-9-24-14/h1-7,13H,8-9H2,(H,21,23)

InChI Key

UIIJQPBHBMYIBT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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